AJ-76
Overview
Description
(1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino and methoxy groups at positions 1, 2 and 5 respectively. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It is a member of tetralins and a secondary amino compound. It is a conjugate base of a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+). It derives from a hydride of a tetralin.
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin, also known as (+)-AJ 76, is the dopamine autoreceptor . These receptors play a crucial role in regulating the synthesis and release of dopamine, a neurotransmitter that is involved in various functions such as motor control, reward, and reinforcement .
Mode of Action
5-Methoxy-1-methyl-2-(n-propylamino)tetralin acts as a preferential dopamine autoreceptor antagonist . This means it binds to dopamine autoreceptors and blocks their action, leading to an increase in dopamine synthesis and turnover . It has only slight effects on the synthesis and turnover of other neurotransmitters like serotonin (5-HT) and noradrenaline .
Biochemical Pathways
By blocking the dopamine autoreceptors, 5-Methoxy-1-methyl-2-(n-propylamino)tetralin increases the synthesis and turnover of dopamine . This leads to an increase in dopamine levels in the brain, which can affect various dopamine-dependent pathways and their downstream effects .
Pharmacokinetics
As a dopamine autoreceptor antagonist, its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy in increasing brain dopamine levels .
Result of Action
The increase in dopamine synthesis and turnover caused by 5-Methoxy-1-methyl-2-(n-propylamino)tetralin can lead to various molecular and cellular effects. For instance, it can produce locomotor stimulation and weak stereotypies, and antagonize the sedative effects of low doses of apomorphine . It can also block the decrease in dopamine synthesis rate induced by apomorphine in gamma-butyrolactone (GBL) treated animals .
Action Environment
Properties
IUPAC Name |
(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHLYBIUVOLKCV-SMDDNHRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1C)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043889 | |
Record name | (+)-AJ 76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85379-09-5 | |
Record name | AJ 76 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85379-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085379095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-AJ 76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-AJ76 interact with dopamine receptors and what are the downstream effects?
A1: (+)-AJ76 acts as a preferential dopamine autoreceptor antagonist, primarily targeting dopamine D3 receptors with moderate affinity for D2 receptors . This antagonism leads to increased dopamine synthesis and release in dopaminergic neurons .
Q2: Does (+)-AJ76 play a role in the discriminative stimulus effects of dopamine agonists?
A2: Research suggests that (+)-AJ76 can antagonize the discriminative stimulus effects of both dopamine D2 and D3 receptor agonists . For example, it has been shown to block the discriminative stimulus effects of the D3-preferring agonist (+)-PD 128907 and the D2 agonist (-)-apomorphine in rats . This suggests that (+)-AJ76's interaction with both D2 and D3 receptors contributes to its pharmacological profile.
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